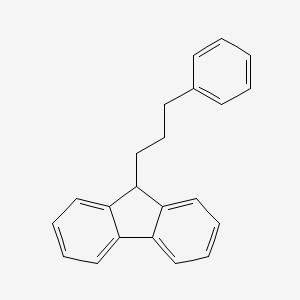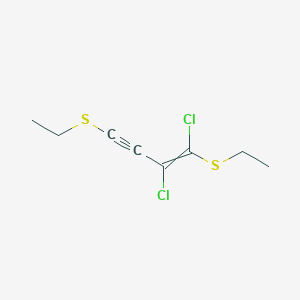
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, two ethylsulfanyl groups, and a but-1-en-3-yne backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne typically involves the reaction of 1,2-dichloroethane with sodium ethylsulfanylacetylide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), amines (NH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichloro-1,4-bis(methylsulfanyl)but-1-en-3-yne
- 1,2-Dichloro-1,4-bis(propylsulfanyl)but-1-en-3-yne
Uniqueness
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is unique due to its specific combination of ethylsulfanyl groups and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
478397-91-0 |
|---|---|
Formule moléculaire |
C8H10Cl2S2 |
Poids moléculaire |
241.2 g/mol |
Nom IUPAC |
1,2-dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne |
InChI |
InChI=1S/C8H10Cl2S2/c1-3-11-6-5-7(9)8(10)12-4-2/h3-4H2,1-2H3 |
Clé InChI |
GUDCDTULSHDNRI-UHFFFAOYSA-N |
SMILES canonique |
CCSC#CC(=C(SCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


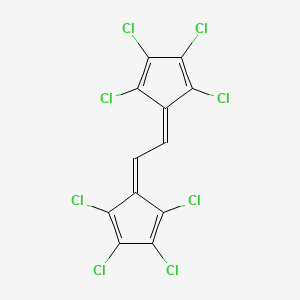
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
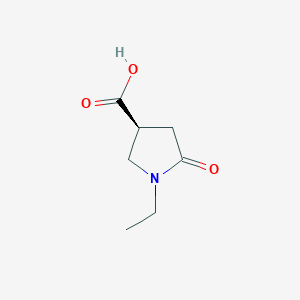
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
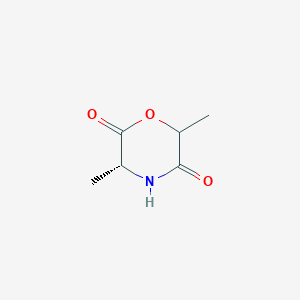
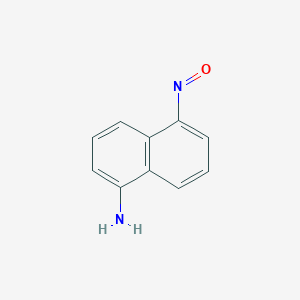

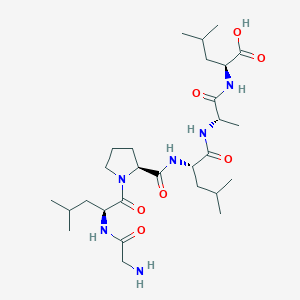
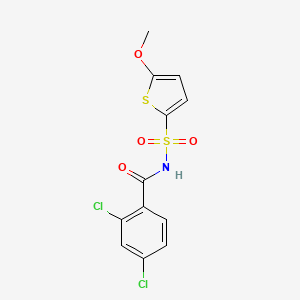

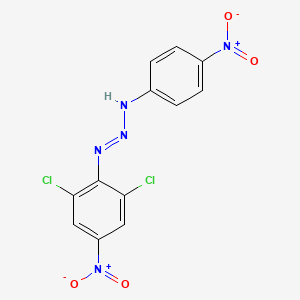
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
